TRIS(BENZOYLACETONATO) MONO

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

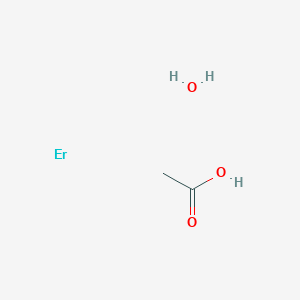

“TRIS(BENZOYLACETONATO) MONO” is a chemical compound with the molecular formula C30H27EuO6.C12H8N2 and a molar mass of 815.706 . It is also known by the synonym "Eu(ba)3(phen)" .

Molecular Structure Analysis

The molecular structure of “TRIS(BENZOYLACETONATO) MONO” consists of a europium atom coordinated to three benzoylacetonato ligands and a phenanthroline molecule . The InChI string representation of the molecule is provided in the ChemBK source .

Chemical Reactions Analysis

While specific chemical reactions involving “TRIS(BENZOYLACETONATO) MONO” are not available, it’s worth noting that metal tris-acetylacetonates have been studied for their thermal decomposition properties .

Physical And Chemical Properties Analysis

“TRIS(BENZOYLACETONATO) MONO” has a melting point of 179-186 °C (lit.) . Its physical and chemical properties are likely influenced by its complex structure, which includes coordination to a europium atom .

Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antibiofilm Potential

Tris(benzoylacetonato) mono(phenanthroline)europium(III) has been used in the synthesis of new water-soluble tris-quaternary ammonium compounds. These compounds have shown significant antimicrobial and antibiofilm potential . They have been effective against five pathogenic microorganisms of the ESKAPE group, including highly resistant clinical isolates . The compounds have shown significant performance on biofilms with MBEC as low as 16 mg/L against bacteria and 8 mg/L against fungi .

Catalyst in Organic Synthesis

Tris(benzoylacetonato) mono(phenanthroline)europium(III) can act as a catalyst in organic synthesis . As a catalyst, it can speed up chemical reactions without being consumed in the process, making it a valuable tool in various scientific research applications.

Chelating Agent

Tris(benzoylacetonato) mono(phenanthroline)europium(III) can also act as a chelating agent . Chelating agents are substances whose molecules can form several bonds to a single metal ion, making them useful in many scientific and industrial applications.

Ligand in Organic Synthesis

In addition to being a catalyst, Tris(benzoylacetonato) mono(phenanthroline)europium(III) can also act as a ligand in organic synthesis . Ligands are ions or molecules that bind to a central metal atom to form a coordination complex.

Light Emitting Metal Complex

Tris(benzoylacetonato) mono(phenanthroline)europium(III) is a light emitting metal complex . This makes it useful in applications such as the development of organic light emitting diodes (OLEDs), which are used in the creation of digital displays in devices such as television screens, computer monitors, and portable systems such as mobile phones, handheld game consoles, and PDAs.

Research into New Types of Antibacterial Biocides

Tris(benzoylacetonato) mono(phenanthroline)europium(III) is being used in the development of new types of antibacterial biocides . These are substances that can deter, render harmless, or exert a controlling effect on any harmful organism by chemical or biological means.

Wirkmechanismus

Target of Action

TRIS(BENZOYLACETONATO) MONO, also known as Tris(benzoylacetonato) mono(phenanthroline)europium(III), is an organometallic complex It’s known to be used in proteomics research .

Mode of Action

It’s known that the compound has remarkable luminescence properties .

Pharmacokinetics

It’s known that the compound is soluble in organic solvents such as dimethyl sulfoxide (dmso) and methanol (meoh), but insoluble in water . This suggests that its bioavailability may be influenced by the choice of solvent and the presence of organic materials.

Result of Action

It’s known that the compound can emit red fluorescence . This suggests that it may be used to visualize certain cellular structures or processes in proteomics research.

Action Environment

The action, efficacy, and stability of TRIS(BENZOYLACETONATO) MONO can be influenced by various environmental factors. For instance, its solubility suggests that it may be more effective in organic environments . Additionally, its stability may be affected by exposure to oxygen and water .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for TRIS(BENZOYLACETONATO) MONO involves the reaction of tris(hydroxymethyl)aminomethane with benzoylacetone in the presence of a base.", "Starting Materials": [ "Tris(hydroxymethyl)aminomethane", "Benzoylacetone", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Dissolve tris(hydroxymethyl)aminomethane in a suitable solvent (e.g. ethanol)", "Add benzoylacetone to the solution and stir", "Add a base (e.g. sodium hydroxide) to the solution and stir", "Heat the solution under reflux for several hours", "Cool the solution and filter the precipitate", "Wash the precipitate with a suitable solvent (e.g. ethanol)", "Dry the product under vacuum" ] } | |

CAS-Nummer |

18130-95-5 |

Produktname |

TRIS(BENZOYLACETONATO) MONO |

Molekularformel |

C30H27EuO6.C12H8N2 |

Molekulargewicht |

815.706 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Amino-1-azaspiro[4.5]decan-2-one hydrochloride](/img/structure/B1144064.png)

![4-Vinyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1144073.png)